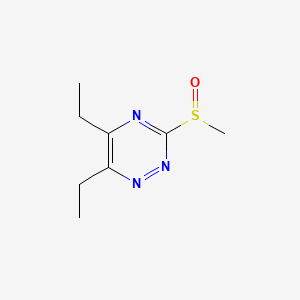
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine is a versatile chemical compound with a molecular formula of C8H13N3OS and a molecular weight of 199.2733 . This compound is known for its unique properties, which enable its application in various scientific research fields, including medicine, agriculture, and environmental sciences.
Preparation Methods
The synthesis of 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine involves specific synthetic routes and reaction conditions. One common method involves the reaction of 5,6-diethyl-1,2,4-triazine with methanesulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield the corresponding sulfone derivative .
Scientific Research Applications
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial agent. In medicine, it is investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to a decrease in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in the inflammatory response.
Comparison with Similar Compounds
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine can be compared with similar compounds such as 5,6-diethyl-3-(methylsulfanyl)-1,2,4-triazine. While both compounds share a similar core structure, the presence of the methanesulfinyl group in this compound imparts unique properties that differentiate it from its analogs. For example, the methanesulfinyl group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications .
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
5,6-diethyl-3-methylsulfinyl-1,2,4-triazine |
InChI |
InChI=1S/C8H13N3OS/c1-4-6-7(5-2)10-11-8(9-6)13(3)12/h4-5H2,1-3H3 |
InChI Key |
NVXQITFVAHJSHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NC(=N1)S(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















